molecular formula C14H22N4O2 B14580150 N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 61193-06-4

N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Cat. No.: B14580150
CAS No.: 61193-06-4
M. Wt: 278.35 g/mol
InChI Key: GPJVPJWIAJNHRT-UHFFFAOYSA-N
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Description

N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a complex organic compound with a unique structure that combines an amine group with a piperidine ring

Properties

CAS No.

61193-06-4

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C10H11N3O2.C4H11N/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12;1-3-5-4-2/h6-7H,3H2,1-2H3,(H,13,14,15);5H,3-4H2,1-2H3

InChI Key

GPJVPJWIAJNHRT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C(=O)NC(=O)C1C#N)C#N)C.CCNCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multiple steps. One common method includes the reaction of N-ethylethanamine with a suitable precursor to form the piperidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with similar chemical properties.

    N-methyl-1-propanamine: Another amine with a different alkyl group.

    4-ethyl-2-methylhexane: A compound with a similar alkyl structure but different functional groups.

Uniqueness

N-ethylethanamine;4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is unique due to its combination of an amine group with a piperidine ring, which imparts specific chemical and biological properties not found in simpler amines or other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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